(4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h11H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGUUCNXPYWJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk. These kinases play a crucial role in cell cycle regulation and volume control, respectively.
Biological Activity
(4,5,6,7-Tetrahydro-2H-indazol-3-yl)methanol is a compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Indazole derivatives, including this compound, are known to interact with various molecular targets:
- Kinase Inhibition : These compounds can inhibit kinases such as chk1 and chk2, which are critical in cell cycle regulation and response to DNA damage. This inhibition can lead to altered cellular processes and has implications in cancer therapy.
- COX-2 Inhibition : The compound has been identified to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition is significant for its potential anti-inflammatory effects .
Biological Activity
The biological activity of this compound can be summarized as follows:
-
Anticancer Properties :
- Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant growth inhibition in colon and melanoma cell lines .
- The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects :
-
Antimicrobial Activity :
- Preliminary studies suggest that this indazole derivative may possess antimicrobial properties. The exact mechanisms remain under investigation but could involve interference with bacterial cell wall synthesis or metabolic pathways.
Research Findings and Case Studies
Several studies have highlighted the biological significance of this compound:
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Functional Groups : The presence of the hydroxymethyl group enhances its interaction with biological targets compared to other indazole derivatives lacking this modification.
- Substituent Variations : Changes in substituents on the indazole ring can significantly alter the compound's potency and selectivity against specific enzymes or receptors .
Scientific Research Applications
Chemistry
In the realm of chemistry, (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol serves as a valuable building block for synthesizing more complex molecules. Its unique structural characteristics allow it to participate in various chemical reactions, facilitating the development of new compounds with desirable properties.
Biology
Biologically, this compound exhibits significant antimicrobial and anti-inflammatory activities. Research has indicated its potential to interact with biological targets such as enzymes and receptors. For instance, studies have shown that it may modulate neurotransmitter systems and influence synaptic transmission .
Table 1: Biological Activities of this compound
Medicine
In medicinal chemistry, this compound derivatives are being investigated for their potential as anti-cancer agents. Their ability to inhibit specific enzymes involved in cancer progression makes them candidates for therapeutic development. Molecular docking studies have demonstrated promising interactions with proteins associated with cancer pathways .
Case Study: Anticancer Properties
A study explored the anticancer effects of various indazole derivatives in vitro. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Industry
Industrially, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its versatility as an intermediate makes it valuable for synthesizing various commercial products.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing (4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol, and how can reaction conditions be optimized for improved yields?
Methodological Answer:
The synthesis of this compound derivatives often involves condensation reactions of substituted indazole precursors with carbonyl-containing reagents. For example, sodium salts of 7-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-yl] derivatives have been synthesized via multi-step protocols involving enzyme inhibition assays . Optimization can include:
- Catalyst screening : Fe₃O₄@FU nanoparticles in ethanol under reflux improve reaction efficiency and recyclability .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Maintaining 80–100°C minimizes side reactions during cyclization .
Advanced: How can structural contradictions in biological activity data for this compound derivatives be resolved across different enzymatic assays?
Methodological Answer:
Discrepancies in activity data may arise from variations in enzyme sources, assay conditions, or compound purity. To address this:
- Standardized assays : Use homogeneous enzyme preparations (e.g., partially purified HMG-CoA reductase) and consistent cell lines (e.g., HEP-G2) for cholesterol biosynthesis studies .
- Data triangulation : Cross-validate results with orthogonal techniques like crystallography (SHELX software for structure refinement) or computational docking (molecular dynamics simulations).
- Batch consistency : Employ HPLC (C18 columns, acetonitrile/water gradients) to verify compound purity ≥95% .
Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
Advanced: What computational or crystallographic methods are suitable for elucidating the 3D structure of this compound complexes?
Methodological Answer:
- X-ray crystallography : Use SHELXL for small-molecule refinement. Key steps include:
- DFT calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis sets predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities .
Advanced: How do substituents on the indazole ring modulate the HMG-CoA reductase inhibitory activity of this compound derivatives?
Methodological Answer:
- Electron-withdrawing groups (e.g., -F, -CF₃) : Enhance binding to the enzyme’s active site by stabilizing charge interactions. For example, 4-fluorophenyl derivatives show IC₅₀ values <1 µM in HMG-CoA reductase assays .
- Steric effects : Bulky substituents (e.g., isopropyl) reduce activity by hindering access to hydrophobic pockets.
- SAR studies : Systematic variation of substituents at positions 2 and 7, followed by enzymatic screening, identifies optimal pharmacophores .
Basic: What strategies are recommended for scaling up the synthesis of this compound derivatives without compromising yield?
Methodological Answer:
- Flow chemistry : Continuous reactors minimize batch variability and improve heat/mass transfer.
- Catalyst immobilization : Fe₃O₄@FU nanoparticles enable easy separation and reuse, reducing costs .
- Process optimization : DOE (Design of Experiments) identifies critical parameters (e.g., stoichiometry, temperature) for reproducibility .
Advanced: How can open-data principles be applied to resolve reproducibility challenges in studies involving this compound?
Methodological Answer:
- Data repositories : Deposit raw crystallographic data (CIF files) in the Cambridge Structural Database or IUCr archives .
- Metadata standards : Include experimental details (e.g., HPLC gradients, assay protocols) using FAIR (Findable, Accessible, Interoperable, Reusable) guidelines .
- Collaborative platforms : Use platforms like Zenodo or Figshare to share synthetic procedures and bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
